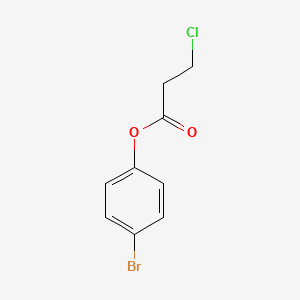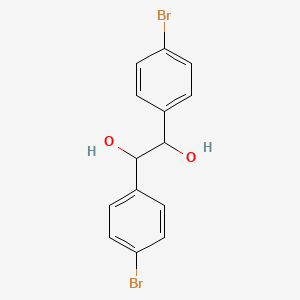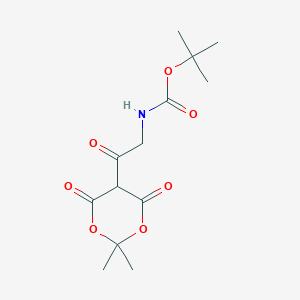![molecular formula C14H23N3 B13993097 4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine CAS No. 937366-63-7](/img/structure/B13993097.png)
4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine is an organic compound that features a benzenamine structure with an ethyl-piperazinyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine typically involves the reaction of 4-ethylpiperazine with 4-chloroethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as an antagonist or agonist at receptor sites, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methyl-1-piperazinyl)ethyl]benzenamine
- 4-[2-(4-Phenyl-1-piperazinyl)ethyl]benzenamine
- 4-[2-(4-Benzyl-1-piperazinyl)ethyl]benzenamine
Uniqueness
4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine is unique due to its specific ethyl-piperazinyl substituent, which imparts distinct chemical and biological properties. This compound exhibits higher solubility and better pharmacokinetic profiles compared to its analogs, making it a valuable candidate for drug development and other applications .
Properties
CAS No. |
937366-63-7 |
|---|---|
Molecular Formula |
C14H23N3 |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)ethyl]aniline |
InChI |
InChI=1S/C14H23N3/c1-2-16-9-11-17(12-10-16)8-7-13-3-5-14(15)6-4-13/h3-6H,2,7-12,15H2,1H3 |
InChI Key |
PDTDDIKOCMLTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)





![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)


